molecular formula C12H16N2O2 B3361168 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine CAS No. 91557-43-6

2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine

Cat. No.: B3361168
CAS No.: 91557-43-6
M. Wt: 220.27 g/mol
InChI Key: PZKYHKZYACYPAZ-UHFFFAOYSA-N
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Description

2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine is a substituted indole derivative with the molecular formula C₁₂H₁₆N₂O₂ and an average molecular mass of 220.272 g/mol (monoisotopic mass: 220.121178 g/mol). Its ChemSpider ID is 9840452, and it is systematically named as 2-(4,7-dimethoxy-1H-indol-3-yl)ethanamine. The compound features a methoxy substitution at the 4- and 7-positions of the indole ring and an ethylamine side chain at the 3-position (Figure 1).

Properties

IUPAC Name

2-(4,7-dimethoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-15-9-3-4-10(16-2)12-11(9)8(5-6-13)7-14-12/h3-4,7,14H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKYHKZYACYPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=C(C=C1)OC)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470265
Record name 2-(4,7-Dimethoxy-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91557-43-6
Record name 2-(4,7-Dimethoxy-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4,7-dimethoxyindole.

    Alkylation: The indole is then subjected to alkylation using ethylamine under basic conditions to introduce the ethylamine group at the 3-position of the indole ring.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Biological Activities

2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine has been extensively studied for its biological activities , which include:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, potentially inhibiting tumor growth and proliferation through various mechanisms.
  • Neurological Applications : The compound has been investigated for its effects on neurological disorders, particularly its interaction with serotonin receptors, which may influence mood and cognition.

Applications in Medicinal Chemistry

In medicinal chemistry, 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it to develop novel pharmaceuticals targeting specific biological pathways. The compound's ability to interact with various molecular targets makes it valuable in drug discovery programs aimed at treating conditions like depression, anxiety, and other psychiatric disorders .

Industrial Applications

Beyond biological applications, this compound is also explored for its potential use in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its chemical properties may facilitate the creation of innovative materials with specific functionalities.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various indole derivatives, 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine was found to inhibit the growth of cancer cell lines through apoptosis induction mechanisms. The research demonstrated significant cytotoxicity at certain concentrations, suggesting potential as a chemotherapeutic agent.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological profile of this compound revealed its ability to enhance serotonergic transmission in animal models. This effect was linked to improvements in mood-related behaviors and cognitive function, indicating its potential utility in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors in the brain, influencing neurotransmission and potentially exhibiting psychoactive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4,7-dimethoxy-1H-indol-3-YL)-ethylamine with analogs differing in substituent patterns, functional groups, and molecular frameworks.

Substituent Variations on the Indole Ring

2-(1-Methyl-1H-indol-3-yl)ethylamine
  • Substituents : A methyl group at the indole 1-position instead of methoxy groups.
  • Molecular Formula : C₁₁H₁₄N₂ (average mass: 174.243 g/mol).
  • The 1-methyl group may sterically hinder interactions at the indole nitrogen .
2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine
  • Substituents : Chlorine atoms at the 4- and 6-positions and a methyl group at the 2-position.
  • Molecular Formula : C₁₁H₁₂Cl₂N₂ (average mass: 243.137 g/mol).
  • Key Differences : Chlorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, likely reducing nucleophilicity at the indole ring. This compound may exhibit higher lipophilicity and altered binding kinetics compared to the target molecule .

Functional Group Modifications

1-(4,7-Dimethoxy-1H-indol-3-yl)ethanone
  • Substituents : An acetyl group (-COCH₃) replaces the ethylamine chain.
  • Molecular Formula: C₁₂H₁₃NO₃ (average mass: 219.237 g/mol).
  • This change impacts solubility (lower water solubility) and bioavailability .
3-(Dimethylaminomethyl)indole
  • Substituents: A dimethylaminomethyl group (-CH₂N(CH₃)₂) at the indole 3-position.
  • Molecular Formula : C₁₁H₁₄N₂ (average mass: 174.243 g/mol).
  • Key Differences : The tertiary amine introduces steric bulk and altered basicity, which may influence membrane permeability and metabolic stability compared to the primary amine in the target compound .

Non-Indole Analog: 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

  • Structure : A catechol derivative with an ethylamine chain (dopamine analog).
  • Molecular Formula: C₈H₁₁NO₂·HCl (average mass: 189.64 g/mol).
  • This compound is a neurotransmitter precursor, highlighting the indole moiety’s role in divergent biological pathways .

Table 1: Structural and Molecular Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Mass (g/mol) Key Features
2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine 4,7-OCH₃, ethylamine chain C₁₂H₁₆N₂O₂ 220.272 Electron-donating groups, polar
2-(1-Methyl-1H-indol-3-yl)ethylamine 1-CH₃, ethylamine chain C₁₁H₁₄N₂ 174.243 Reduced polarity, steric hindrance
2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine 4,6-Cl, 2-CH₃, ethylamine chain C₁₁H₁₂Cl₂N₂ 243.137 Lipophilic, electron-withdrawing
1-(4,7-Dimethoxy-1H-indol-3-yl)ethanone 4,7-OCH₃, acetyl group C₁₂H₁₃NO₃ 219.237 Ketone functionality, lower basicity
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride Catechol, ethylamine chain C₈H₁₁NO₂·HCl 189.64 Catechol redox activity, neurotransmitter analog

Implications of Structural Differences

  • Methoxy vs. Chloro Substituents : Methoxy groups enhance solubility (via polarity) and stabilize positive charge via resonance, whereas chloro groups increase lipophilicity and may improve blood-brain barrier penetration .
  • Ethylamine vs. Acetyl Group : The ethylamine chain enables hydrogen bonding and protonation at physiological pH, critical for receptor interactions. The acetyl group lacks this capability, favoring passive diffusion but reducing target specificity .
  • Indole vs. Catechol Frameworks : Indole’s aromatic system supports stacking interactions with proteins, while catechol’s dihydroxy groups facilitate antioxidant or redox cycling activity .

Biological Activity

Overview

2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine, a compound belonging to the indole family, is characterized by the presence of two methoxy groups at positions 4 and 7 of the indole ring. This structural configuration is significant as it influences both its chemical properties and biological activities. The compound is of particular interest due to its potential applications in medicinal chemistry, particularly concerning its antimicrobial and anticancer properties.

The molecular formula of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, with a molecular weight of approximately 250.29 g/mol. The presence of methoxy groups enhances its lipophilicity and may improve its ability to cross biological membranes, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine may bind to serotonin receptors, potentially influencing neurotransmission and exhibiting psychoactive effects. Additionally, it may modulate the activity of enzymes and other receptors involved in inflammatory responses and cancer cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. The mechanism behind this activity could involve the induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various indole derivatives, 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The compound's structure was correlated with its effectiveness, emphasizing the role of methoxy substitutions in enhancing antimicrobial action .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of indole derivatives highlighted that 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine showed promising results against human cancer cell lines. The study utilized IC50 measurements to assess cytotoxicity, demonstrating that the compound effectively inhibited cell growth at micromolar concentrations .

Data Table: Biological Activities

Compound Structural Features Biological Activity
2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamineTwo methoxy groups at positions 4 and 7Antimicrobial and anticancer properties
Related Indole DerivativeVariesPotential sedative effects
SerotoninHydroxyl group at position 5Neurotransmitter activity

Q & A

Q. Intermediate

  • HPLC with UV detection : Use C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) to quantify impurities. Pharmacopeial standards recommend ≤0.5% total impurities .
  • TLC validation : Compare Rf values against reference standards under UV254 nm.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

What safety protocols are essential for handling 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine in laboratory settings?

Q. Intermediate

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Emergency measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency services should be contacted for severe reactions .

How can researchers investigate the biological activity of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine, particularly its receptor interactions?

Q. Advanced

  • Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled serotonin or histamine analogs) quantify affinity for GPCRs, leveraging structural similarities to histamine derivatives .
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
  • In vivo models : Zebrafish or rodent studies evaluate neurobehavioral effects, given its structural resemblance to psychoactive phenethylamines .

What strategies are effective for synthesizing derivatives of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine to enhance bioactivity?

Q. Advanced

  • Schiff base formation : React with carbonyl compounds (e.g., 1-hydroxy-2-naphthaldehyde) to generate bidentate ligands for metal complexes, as shown for related indole-ethylamines .
  • N-alkylation : Introduce substituents (e.g., methyl, benzyl) via alkyl halides to modulate lipophilicity and blood-brain barrier penetration .
  • Ring-functionalization : Bromination or nitration at the indole 5-position alters electronic properties and receptor selectivity .

How can computational modeling guide the design of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine derivatives with improved target specificity?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to predict binding poses in serotonin (5-HT₂A) or trace amine-associated (TAAR1) receptors, based on homology models from PDB templates.
  • QSAR studies : Corrogate substituent effects (e.g., methoxy position) with IC₅₀ values to derive predictive models .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in GROMACS to optimize residence time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine
Reactant of Route 2
2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine

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